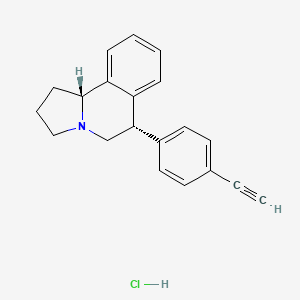
JNJ-7925476
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ7925476 HCl is a novel compound known as a triple monoamine uptake inhibitor. This compound blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system. It was developed by Johnson & Johnson and has shown potential as a therapeutic alternative for classical selective serotonin reuptake inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ7925476 HCl involves the preparation of pyrroloisoquinoline core structures. The compound is synthesized as a racemic mixture, with the more potent diastereomer being isolated. The synthetic route includes the incorporation of a pyrrolidino ring onto the tetrahydroisoquinoline scaffolding, which markedly improves potency .
Industrial Production Methods
Industrial production methods for JNJ7925476 HCl are not widely documented, but the compound is typically synthesized and purified as a hydrochloride salt. The racemic mixture is formulated in a solution containing pharmasolve and dextrose .
Chemical Reactions Analysis
Types of Reactions
JNJ7925476 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrroloisoquinoline core, which can be further studied for their pharmacological properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying structure-activity relationships and developing new synthetic methodologies.
Biology: In biological research, JNJ7925476 HCl is used to study the mechanisms of monoamine transporters and their role in neurotransmission.
Medicine: As a triple monoamine uptake inhibitor, JNJ7925476 HCl has shown promise in treating mental health disorders such as depression and anxiety.
Mechanism of Action
JNJ7925476 HCl exerts its effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other mental health disorders .
Comparison with Similar Compounds
Similar Compounds
Desmethylsertraline: A metabolite of the antidepressant drug sertraline, which also inhibits the serotonin transporter.
Crispine A: Another pyrroloisoquinoline compound with similar structural features.
JNJ-39836966: The eutomer of JNJ7925476 HCl, which is more potent in its effects.
Uniqueness
JNJ7925476 HCl is unique due to its triple inhibition mechanism, targeting SERT, NET, and DAT simultaneously. This multi-target approach provides a broader spectrum of action compared to compounds that inhibit only one or two of these transporters .
Properties
CAS No. |
109085-56-5 |
|---|---|
Molecular Formula |
C20H20ClN |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |
InChI Key |
GXNNAZBBJFEWBN-CMXBXVFLSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


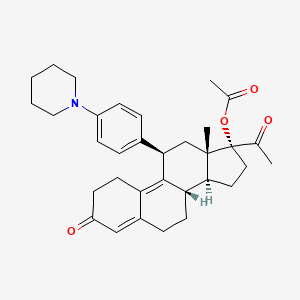
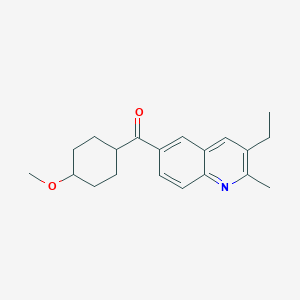
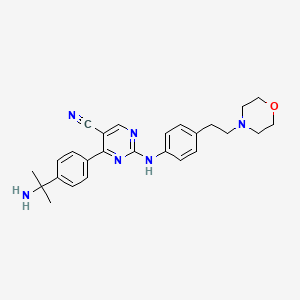

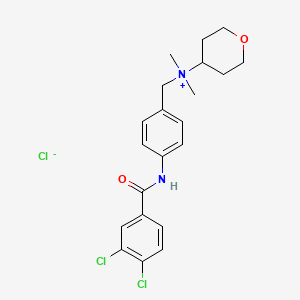
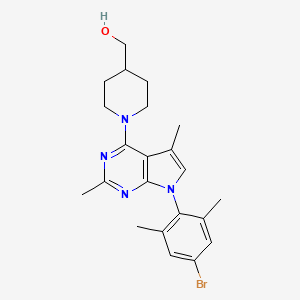
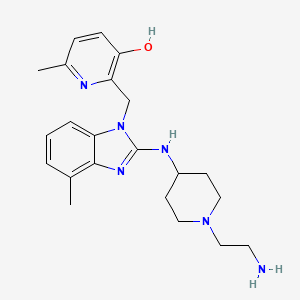

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)



